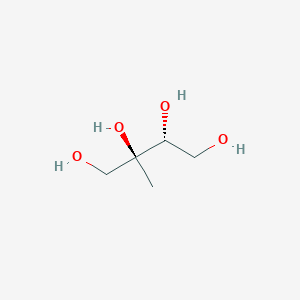

2-C-methyl-D-erythritol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S,3R)-2-methylbutane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O4/c1-5(9,3-7)4(8)2-6/h4,6-9H,2-3H2,1H3/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVJFBSSLICXEM-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CO)([C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70464635 | |

| Record name | 2-C-methyl-D-erythritol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58698-37-6 | |

| Record name | 2-C-methyl-D-erythritol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Distribution and Biological Context of the 2 C Methyl D Erythritol 4 Phosphate Pathway

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway, is one of two major metabolic routes for the biosynthesis of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). These molecules are the universal precursors for the synthesis of a vast and diverse group of natural products called isoprenoids. The distribution of the MEP pathway is distinct among the domains of life, being essential in many prokaryotes and some eukaryotes, while completely absent in others.

The MEP pathway is predominantly found in most bacteria, cyanobacteria, green algae, and in the plastids of higher plants. wikipedia.org It is also operative in apicomplexan parasites, a group of clinically significant protozoa. nih.govfrontiersin.org In stark contrast, the alternative mevalonate (B85504) (MVA) pathway is the sole source of isoprenoid precursors in archaea, fungi, and animals. pnas.orgasm.org

The presence of the MEP pathway in pathogenic bacteria and parasites, coupled with its absence in humans, makes the enzymes of this pathway attractive targets for the development of novel antimicrobial drugs. nih.govnih.gov

Interactive Data Table: Distribution of the MEP Pathway

| Kingdom/Domain | Presence of MEP Pathway | Primary Isoprenoid Biosynthesis Pathway(s) | Examples |

| Bacteria | Predominantly Present | MEP pathway (most Gram-negative and many Gram-positive) or MVA pathway (some bacteria) | Escherichia coli (MEP), Mycobacterium tuberculosis (MEP), Klebsiella pneumoniae (MEP), Yersinia pestis (MEP), Bacillus subtilis (MEP), Enterococcus faecalis (MVA) wikipedia.orgnih.govresearchgate.netsemanticscholar.org |

| Archaea | Absent | Mevalonate (MVA) pathway (canonical and modified versions) | Haloferax volcanii, Thermoplasma acidophilum nih.govresearchgate.netwikipedia.orgacs.org |

| Plantae (Plants) | Present | MEP pathway (in plastids) and MVA pathway (in cytosol) | Arabidopsis thaliana (Thale cress), Catharanthus roseus (Madagascar periwinkle) csic.esnih.govplos.orgresearchgate.netresearchgate.net |

| Algae (Green Algae) | Present | MEP pathway | Photosynthetic green algae wikipedia.orgpnas.org |

| Fungi | Absent | Mevalonate (MVA) pathway | Saccharomyces cerevisiae (Yeast), Aspergillus fumigatus pnas.orgresearchgate.netpnas.orgfrontiersin.org |

| Animalia | Absent | Mevalonate (MVA) pathway | Humans, Mammals pnas.orgasm.org |

| Protista (Apicomplexa) | Present | MEP pathway (in the apicoplast) | Plasmodium falciparum (malaria parasite), Toxoplasma gondii nih.govfrontiersin.orgresearchgate.netscielo.brresearchgate.net |

Absence of the 2 C Methyl D Erythritol 4 Phosphate Pathway in Human and Mammalian Systems

Human and other mammalian systems exclusively utilize the mevalonate (B85504) (MVA) pathway for the biosynthesis of isoprenoid precursors, IPP and DMAPP. pnas.orgasm.org The MEP pathway and its associated enzymes are entirely absent in the mammalian genome and cellular machinery. nih.govresearchgate.net This fundamental difference in a critical metabolic pathway represents a significant divergence between mammals and many pathogenic microorganisms.

In mammals, the MVA pathway commences with acetyl-CoA and proceeds through the key intermediate mevalonic acid. pnas.org This pathway is responsible for the production of all endogenous isoprenoids, which are vital for a multitude of physiological functions. These include the synthesis of cholesterol for membrane integrity and as a precursor to steroid hormones, the production of dolichols for protein N-glycosylation, and the generation of farnesyl diphosphate (B83284) and geranylgeranyl diphosphate for the prenylation of proteins involved in cellular signaling. researchgate.netcreative-proteomics.com

The rate-limiting enzyme of the MVA pathway in humans is HMG-CoA reductase, which is the well-established target of statin drugs used to lower cholesterol levels. researchgate.netcreative-proteomics.com The complete reliance of humans on the MVA pathway and the corresponding absence of the MEP pathway underscores why the latter is a prime target for the development of selective antimicrobial agents. nih.govnih.govmedchemexpress.com Inhibitors designed to target the enzymes of the MEP pathway can be effective against pathogens without causing mechanism-based toxicity in the human host. nih.gov

Interactive Data Table: Isoprenoid Biosynthesis in Mammals vs. MEP-Utilizing Pathogens

| Feature | Human/Mammalian Systems | MEP-Utilizing Pathogens (e.g., E. coli, P. falciparum) |

| Primary Isoprenoid Pathway | Mevalonate (MVA) Pathway pnas.orgasm.org | 2-C-Methyl-D-Erythritol 4-Phosphate (MEP) Pathway wikipedia.orgpnas.org |

| Starting Materials | Acetyl-CoA pnas.org | Pyruvate (B1213749) and Glyceraldehyde 3-phosphate nih.gov |

| Key Intermediate | Mevalonic acid pnas.org | This compound 4-phosphate echelon-inc.com |

| Subcellular Location | Cytosol, Peroxisomes, Endoplasmic Reticulum csic.esresearchgate.net | Cytoplasm (Bacteria), Apicoplast (Apicomplexa) frontiersin.orgsemanticscholar.org |

| Key Drug Target | HMG-CoA Reductase (inhibited by statins) researchgate.net | MEP pathway enzymes (e.g., DXR, IspD) nih.govechelon-inc.com |

Enzymology of the 2 C Methyl D Erythritol 4 Phosphate Pathway: Focus on 2 C Methyl D Erythritol Intermediates

Overview of Enzymatic Steps Involving 2-C-Methyl-D-Erythritol Derivatives

The this compound 4-phosphate (MEP) pathway is a crucial metabolic route for the biosynthesis of isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov This pathway is essential in most bacteria, plants, and some protozoa, but absent in humans, making its enzymes attractive targets for the development of novel antimicrobial agents. nih.govbenthamdirect.com The following sections detail the enzymatic transformations of this compound and its derivatives.

1-Deoxy-D-xylulose 5-Phosphate Reductoisomerase (DXR/IspC): Catalysis of this compound 4-phosphate Formation

1-Deoxy-D-xylulose 5-phosphate reductoisomerase, also known as DXR or IspC, is the second enzyme in the MEP pathway and catalyzes the first committed step in this essential biosynthetic route. nih.govnih.gov This enzyme facilitates the conversion of 1-deoxy-D-xylulose 5-phosphate (DXP) to this compound 4-phosphate (MEP). researchgate.netwikipedia.org The reaction involves a complex mechanism that includes both an intramolecular rearrangement and a reduction. researchgate.netproquest.com

The catalytic process is dependent on the presence of a divalent cation, typically Mg²⁺ or Mn²⁺, and utilizes NADPH as a cofactor for the reduction step. nih.govwikipedia.orgproquest.com The enzyme itself is a homodimer. proquest.com The reaction catalyzed by DXR is considered a rate-determining step in the MEP pathway. nih.gov The product, MEP, is a key intermediate that is unique to this pathway. nih.gov The well-known antibiotic fosmidomycin (B1218577) is a potent inhibitor of DXR, highlighting the enzyme's potential as a drug target. nih.govnih.govnih.gov

| Enzyme | Substrate(s) | Product | Cofactor(s) |

| 1-Deoxy-D-xylulose 5-Phosphate Reductoisomerase (DXR/IspC) | 1-Deoxy-D-xylulose 5-phosphate (DXP) | This compound 4-phosphate (MEP) | NADPH, Mg²⁺/Mn²⁺ |

4-Diphosphocytidyl-2-C-methyl-D-erythritol Synthase (IspD/CMS/MCT): Elucidating 4-diphosphocytidyl-2-C-methyl-D-erythritol Biosynthesis

The third step in the MEP pathway is catalyzed by 4-diphosphocytidyl-2-C-methyl-D-erythritol synthase, also referred to as IspD, CMS, or MCT. nih.gov This enzyme is responsible for the formation of 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) from MEP and cytidine (B196190) triphosphate (CTP). nih.govresearchgate.netuniprot.org The reaction involves the transfer of a cytidyl group from CTP to the phosphate (B84403) group of MEP, with the concomitant release of inorganic diphosphate (PPi). nih.govnih.gov

The catalytic activity of IspD is dependent on the presence of Mg²⁺. nih.gov Two primary mechanisms have been proposed for this cytidyl transferase. One involves the formation of a reactive metaphosphate intermediate from CTP, which is then attacked by the phosphate of MEP. The second proposed mechanism involves a direct nucleophilic attack of the 4-phosphate of MEP on the α-phosphate of CTP, proceeding through a pentacoordinated transition state. acs.org

| Enzyme | Substrate(s) | Product | Cofactor(s) |

| 4-Diphosphocytidyl-2-C-methyl-D-erythritol Synthase (IspD/CMS/MCT) | This compound 4-phosphate (MEP), Cytidine triphosphate (CTP) | 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME), Diphosphate (PPi) | Mg²⁺ |

4-(Cytidine 5′-diphospho)-2-C-methyl-D-erythritol Kinase (IspE/CMK): ATP-Dependent Phosphorylation of CDP-ME

The fourth enzyme in the pathway, 4-(cytidine 5′-diphospho)-2-C-methyl-D-erythritol kinase (IspE or CMK), catalyzes the phosphorylation of CDP-ME. oup.commalariaworld.org This is the only ATP-dependent step in the MEP pathway. malariaworld.orgpnas.org IspE transfers the γ-phosphoryl group from ATP to the C2 hydroxyl group of CDP-ME, resulting in the formation of 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP) and ADP. oup.compnas.org

IspE is a member of the galactose, homoserine, mevalonate (B85504), and phosphomevalonate (GHMP) kinase superfamily and its activity is Mg²⁺-dependent. nih.gov The enzyme possesses distinct binding sites for its substrates, CDP-ME and ATP. oup.com

| Enzyme | Substrate(s) | Product | Cofactor(s) |

| 4-(Cytidine 5′-diphospho)-2-C-methyl-D-erythritol Kinase (IspE/CMK) | 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME), ATP | 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP), ADP | Mg²⁺ |

This compound 2,4-Cyclodiphosphate Synthase (IspF/MECS/MEcPP synthase): Cyclization to this compound 2,4-cyclodiphosphate

The fifth enzymatic step is the conversion of CDP-MEP to this compound 2,4-cyclodiphosphate (MEcPP), a reaction catalyzed by this compound 2,4-cyclodiphosphate synthase (IspF, MECS, or MEcPP synthase). nih.govwikipedia.orgwikipedia.org This reaction involves an intramolecular cyclization with the elimination of cytidine monophosphate (CMP). uniprot.orgdrugbank.com

IspF is a homotrimeric enzyme, with each active site located at the interface between two adjacent monomers. nih.gov The catalytic activity of IspF is dependent on the presence of divalent metal cations, specifically Zn²⁺ and either Mg²⁺ or Mn²⁺. mdpi.com The Zn²⁺ ion is thought to coordinate the phosphate group at the C4 position of the substrate, facilitating the nucleophilic attack from the C2-phosphate. nih.govmdpi.com Interestingly, the activity of IspF can be enhanced by MEP, the product of the DXR-catalyzed reaction, suggesting a feed-forward regulatory mechanism. nih.gov

| Enzyme | Substrate(s) | Product | Cofactor(s) |

| This compound 2,4-Cyclodiphosphate Synthase (IspF/MECS/MEcPP synthase) | 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP) | This compound 2,4-cyclodiphosphate (MEcPP), Cytidine monophosphate (CMP) | Zn²⁺, Mg²⁺/Mn²⁺ |

(E)-4-Hydroxy-3-methylbut-2-enyl Diphosphate Synthase (IspG/HDS): Conversion of this compound 2,4-cyclodiphosphate

(E)-4-Hydroxy-3-methylbut-2-enyl diphosphate synthase, also known as IspG or HDS, catalyzes the sixth step in the MEP pathway. pnas.orgwikipedia.org This enzyme converts the cyclic intermediate, MEcPP, into (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP). wikipedia.orgacs.org The reaction involves a reductive ring-opening of the cyclodiphosphate. nih.govasm.org

IspG is a [4Fe-4S] iron-sulfur cluster-containing protein, and this cluster is essential for its catalytic activity. acs.orgnih.govacs.org The catalytically relevant state of the iron-sulfur cluster is proposed to be the [4Fe-4S]⁺ species. acs.orgnih.gov The mechanism of IspG is complex and involves the transfer of two electrons to MEcPP. researchgate.netresearchgate.net The enzyme undergoes a significant conformational change upon substrate binding. mdpi.com

| Enzyme | Substrate(s) | Product |

| (E)-4-Hydroxy-3-methylbut-2-enyl Diphosphate Synthase (IspG/HDS) | This compound 2,4-cyclodiphosphate (MEcPP) | (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP) |

(E)-4-Hydroxy-3-methylbut-2-enyl Diphosphate Reductase (IspH/HDR): Final Reductive Steps to Isopentenyl Diphosphate and Dimethylallyl Diphosphate

The final step of the MEP pathway is catalyzed by (E)-4-hydroxy-3-methylbut-2-enyl diphosphate reductase, also known as IspH or HDR. patsnap.comnih.gov This enzyme converts HMBPP into the two universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). patsnap.comresearchgate.net The reaction involves a reductive dehydroxylation. nih.govresearchgate.net

Similar to IspG, IspH is also an iron-sulfur protein containing a [4Fe-4S] cluster that is crucial for its enzymatic function. acs.orgpatsnap.com The enzyme catalyzes a 2H⁺/2e⁻ reduction and the elimination of a water molecule. nih.gov The reaction yields a mixture of IPP and DMAPP, typically in a ratio of approximately 5:1 to 6:1. pnas.orgresearchgate.net

| Enzyme | Substrate(s) | Product(s) |

| (E)-4-Hydroxy-3-methylbut-2-enyl Diphosphate Reductase (IspH/HDR) | (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP) | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) |

Structural Biology of this compound Pathway Enzymes

The three-dimensional structures of the enzymes that process this compound intermediates provide invaluable insights into their function, substrate specificity, and catalytic mechanisms. High-resolution structural data have been instrumental in understanding the intricate molecular architecture of these biocatalysts.

X-ray Crystal Structures and Active Site Elucidation

X-ray crystallography has been pivotal in determining the atomic-level structures of several enzymes in the MEP pathway.

The enzyme This compound 4-phosphate cytidylyltransferase (IspD) , which catalyzes the conversion of this compound 4-phosphate (MEP) to 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME), has been structurally characterized from various organisms. The crystal structure of IspD from Escherichia coli was the first to be determined for any enzyme in the MEP pathway malariaworld.org. As of early 2010, at least 14 structures for this class of enzymes had been deposited in the Protein Data Bank (PDB), with accession codes including 1I52, 1INI, and 1INJ for the E. coli enzyme malariaworld.org. More recent structural studies on IspD from Bacillus subtilis and Burkholderia thailandensis have provided further insights nih.govnih.gov. These structures reveal that IspD typically forms a homodimer or homotrimer, with the active site located at the interface between subunits nih.gov. A key feature of the active site is a flexible P-loop which plays a crucial role in substrate binding and catalysis nih.gov.

4-diphosphocytidyl-2-C-methyl-D-erythritol kinase (IspE) , the subsequent enzyme in the pathway, catalyzes the ATP-dependent phosphorylation of CDP-ME to produce 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP) wikipedia.org. Crystal structures of IspE have been solved for several organisms, including Mycobacterium tuberculosis and Aquifex aeolicus, with PDB accession codes such as 1OJ4, 1UEK, and 2V2V wikipedia.orgnih.gov. The structures reveal that IspE belongs to the galactose/homoserine/mevalonate/phosphomevalonate (GHMP) kinase superfamily, characterized by a conserved α/β-fold nih.gov. The catalytic center is situated in a cleft between two domains, forming distinct binding pockets for the substrates, CDP-ME and ATP nih.gov.

This compound 2,4-cyclodiphosphate synthase (IspF) catalyzes the final step in this segment of the pathway: the cyclization of CDP-MEP to this compound 2,4-cyclodiphosphate (MEcPP) with the release of cytidine monophosphate (CMP) wikipedia.org. The crystal structure of E. coli IspF reveals a homotrimeric assembly, with each active site formed at the interface of two adjacent subunits wikipedia.org. The structure, determined at 1.8-Å resolution, shows a distinctive β-prism fold at the core of the trimer wikipedia.org. By late 2007, numerous structures of IspF had been solved, including those with PDB accession codes 1GX1, 1H47, and 1IV1 wikipedia.org.

Protein–Ligand Interactions and Cofactor Binding Mechanisms (e.g., Zn2+, Mn2+, CTP, ATP, NADPH, Thiamine (B1217682) Diphosphate)

The catalytic activity of the MEP pathway enzymes is critically dependent on the precise binding of substrates and cofactors within their active sites.

IspD requires cytidine triphosphate (CTP) and a divalent metal cation, typically Mg²⁺, for its activity nih.gov. Structural analyses of Bacillus subtilis IspD complexed with CTP and Mg²⁺ reveal that the nucleotide is anchored in the active site through a network of hydrogen bonds and electrostatic interactions nih.gov. The ribose and cytosine moieties of CTP are recognized by specific amino acid residues, while the triphosphate group interacts with the P-loop. The divalent cation is essential for neutralizing the negative charges of the phosphate groups and for properly orienting the CTP for nucleophilic attack by the phosphate group of MEP nih.gov.

IspE utilizes adenosine (B11128) triphosphate (ATP) as a phosphoryl donor and also requires a divalent metal cation, such as Mg²⁺ nih.gov. Structural studies of M. tuberculosis IspE in complex with a non-hydrolyzable ATP analog or with ADP show that the adenine (B156593) and ribose portions of the nucleotide are held in place by hydrogen bonds with conserved residues nih.gov. The triphosphate moiety is coordinated by the Mg²⁺ ion, which in turn is positioned by acidic residues in the active site. This coordination facilitates the transfer of the γ-phosphate of ATP to the 2-hydroxyl group of CDP-ME nih.gov.

IspF is a metalloenzyme that typically requires two different divalent metal ions for catalysis: a tightly bound zinc ion (Zn²⁺) and a second, more loosely associated cation, which can be Mg²⁺ or Mn²⁺ wikipedia.org. The crystal structure of E. coli IspF shows that the Zn²⁺ ion is tetrahedrally coordinated by conserved histidine and cysteine residues from two different subunits. This Zn²⁺ ion is proposed to activate the 2-hydroxyl group of the substrate, CDP-MEP, for nucleophilic attack. The second metal ion (Mn²⁺ in the determined structure) has an octahedral coordination geometry and is positioned between the α- and β-phosphates of the cytidine diphosphate moiety of the substrate. This ion is thought to act in concert with the Zn²⁺ to align and polarize the substrate for the cyclization reaction wikipedia.org.

Mechanistic Studies of this compound Pathway Enzyme Reactions

Elucidating the catalytic mechanisms of the MEP pathway enzymes is fundamental to understanding their biological roles and for the rational design of inhibitors.

Catalytic Reaction Mechanisms and Proposed Intermediates

The enzymes acting on this compound intermediates employ distinct chemical strategies to catalyze their respective reactions.

IspD (this compound 4-phosphate cytidylyltransferase) catalyzes a cytidylyl transfer reaction. The mechanism involves the nucleophilic attack of the phosphate group of MEP on the α-phosphate of CTP, leading to the formation of a pentavalent transition state acs.org. This is followed by the departure of the pyrophosphate group, resulting in the formation of CDP-ME acs.orgwikipedia.org. The reaction is an example of a nucleotidyl transfer, a common biochemical transformation malariaworld.org.

IspE (4-diphosphocytidyl-2-C-methyl-D-erythritol kinase) , as a kinase, facilitates a phosphoryl transfer reaction. The catalytic mechanism involves the activation of the 2-hydroxyl group of CDP-ME, making it a better nucleophile to attack the γ-phosphate of ATP wikipedia.org. A conserved catalytic base, likely an aspartate or glutamate (B1630785) residue, is thought to deprotonate the hydroxyl group, initiating the transfer. The reaction proceeds through a pentavalent transition state at the phosphorus atom, ultimately yielding CDP-MEP and ADP nih.gov.

IspF (this compound 2,4-cyclodiphosphate synthase) catalyzes an unusual intramolecular cyclization reaction that is essentially a phosphoryl transfer where the attacking nucleophile and the leaving group are part of the same molecule. The reaction is initiated by the deprotonation of the 2-hydroxyl group of CDP-MEP, facilitated by the active site Zn²⁺ and a general base. The resulting alkoxide then performs a nucleophilic attack on the β-phosphate of the diphosphate moiety. This leads to the displacement of CMP and the formation of the cyclic product, MEcPP wikipedia.org.

Kinetic Characterization and Isotope Effects

Kinetic studies provide quantitative measures of enzyme performance and can offer further insights into the reaction mechanism.

Kinetic Characterization

The steady-state kinetic parameters for several of the MEP pathway enzymes have been determined, providing valuable data on their catalytic efficiency.

For IspD , kinetic analysis of the enzyme from Plasmodium falciparum has been performed. The enzyme utilizes two substrates, MEP and CTP, and kinetic characterization has been crucial in understanding the mode of action of inhibitors nih.gov.

Kinetic properties of IspE from Mycobacterium tuberculosis have also been characterized. The apparent Michaelis constants (Kₘ) for the substrates CDP-ME and ATP were determined to be 327.8 ± 21.4 µM and 75.2 ± 0.9 µM, respectively, for the purified recombinant enzyme researchgate.net.

For IspF , detailed kinetic analyses have been conducted on the enzyme from both E. coli and M. tuberculosis. The E. coli enzyme exhibits hyperbolic kinetics with a Kₘ for its substrate CDP-MEP of 339 ± 32 µM and a catalytic rate constant (kcat) of 61 ± 3 min⁻¹ nih.gov. The catalytic efficiency (kcat/Kₘ) was calculated to be 0.18 µM⁻¹ min⁻¹ nih.gov. For the M. tuberculosis IspF, the Kₘ for CDP-MEP was found to be 81.1 µM, and the kcat was 7.3 x 10⁻³ s⁻¹, resulting in a kcat/Kₘ of 5.4 x 10⁻⁴ µM⁻¹ min⁻¹ acs.org.

| Enzyme | Organism | Substrate | Kₘ (µM) | kcat | kcat/Kₘ | Reference |

|---|---|---|---|---|---|---|

| IspE | Mycobacterium tuberculosis | CDP-ME | 327.8 ± 21.4 | - | - | researchgate.net |

| IspE | Mycobacterium tuberculosis | ATP | 75.2 ± 0.9 | - | - | researchgate.net |

| IspF | Escherichia coli | CDP-MEP | 339 ± 32 | 61 ± 3 min⁻¹ | 0.18 µM⁻¹ min⁻¹ | nih.gov |

| IspF | Mycobacterium tuberculosis | CDP-MEP | 81.1 | 7.3 x 10⁻³ s⁻¹ | 5.4 x 10⁻⁴ µM⁻¹ min⁻¹ | acs.org |

Isotope Effects

Regulation and Metabolic Flux of the 2 C Methyl D Erythritol 4 Phosphate Pathway

Transcriptional and Post-Transcriptional Regulation of MEP Pathway Genes

The expression of genes encoding the enzymes of the MEP pathway is subject to complex transcriptional and post-transcriptional control, allowing for the coordination of isoprenoid biosynthesis with developmental programs and environmental cues.

Transcriptional Regulation:

The first enzyme of the MEP pathway, 1-deoxy-D-xylulose 5-phosphate synthase (DXS), is considered a major control point of the pathway. oup.com In most plants, DXS is encoded by a small gene family, with individual members exhibiting distinct expression patterns, suggesting specialized functions. oup.com For instance, in rice, the expression of OsDXS1 is upregulated by light and is responsible for the biosynthesis of plastidial isoprenoids during de-etiolation, whereas the expression of OsDXS2 and OsDXS3 decreases under illumination. nih.gov

Studies in various plant species, including Pinus massoniana, have identified numerous light-responsive cis-elements and binding sites for transcription factors (TFs) within the promoters of MEP pathway genes. nih.gov This indicates a strong regulation by light, which is consistent with the pathway's role in producing photosynthetic pigments like carotenoids and chlorophylls (B1240455). nih.gov Transcription factors such as phytochrome-interacting factors (PIFs) have been shown to regulate the expression of MEP pathway genes in Arabidopsis thaliana. nih.gov Furthermore, in response to stress, signals can be transduced through mitogen-activated protein kinase (MAPK) cascades, activating downstream TFs from families like WRKY, bZIP, and ERF, which in turn activate MEP pathway genes. researchgate.net

Post-Transcriptional Regulation:

Beyond transcriptional control, the levels of key MEP pathway enzymes, particularly DXS and 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), are modulated by post-transcriptional mechanisms. oup.com This level of regulation provides a more rapid response to changes in metabolic status. Evidence suggests that this regulation might link the pathway's activity with the physiological conditions of the plant and the demand for the final products. oup.com For example, this control can modulate the levels of the DXS protein, which has a rate-limiting role in the pathway. oup.com

| Regulatory Level | Key Players | Organism/System | Effect on MEP Pathway |

| Transcriptional | Light, Phytochrome-Interacting Factors (PIFs), WRKY, bZIP, ERF TFs | Plants (e.g., Arabidopsis thaliana, Pinus massoniana, Rice) | Upregulation or downregulation of MEP pathway gene expression in response to light and stress signals. nih.govnih.govresearchgate.net |

| Post-Transcriptional | Unknown factors targeting DXS and DXR proteins | Plants | Rapid adjustment of the levels of rate-limiting enzymes to meet metabolic demands. oup.com |

Feedback and Feed-Forward Regulatory Mechanisms Involving 2-C-Methyl-D-Erythritol Intermediates

Metabolic regulation of the MEP pathway involves intricate feedback and feed-forward loops, where pathway intermediates and end-products modulate enzyme activity to maintain metabolic homeostasis.

Feedback Regulation:

The primary mechanism of feedback regulation in the MEP pathway is the inhibition of DXS, the first enzyme, by the final products, IPP and DMAPP. nih.govrsc.org This inhibition controls the carbon flow into the pathway. rsc.org Studies with DXS from Populus trichocarpa have shown that both IPP and DMAPP act as inhibitors, competing with the cofactor thiamine (B1217682) pyrophosphate for binding to the enzyme. nih.gov The inhibition constants (Ki) for IPP and DMAPP were determined to be 65.4 µM and 81.3 µM, respectively. nih.gov This feedback inhibition is a crucial mechanism for adjusting the pathway's output to the cell's demand for isoprenoid precursors. uab.cat

Feed-Forward Regulation:

A notable example of feed-forward regulation in the MEP pathway involves the activation of this compound 2,4-cyclodiphosphate synthase (MCS) by an earlier intermediate, this compound 4-phosphate (MEP). rsc.org The 2-C-methylerythritol scaffold is unique to this pathway, making this regulatory mechanism highly specific. rsc.org This activation enhances the stability of the MCS enzyme, thereby pulling the metabolic flux forward through the pathway. rsc.org

| Regulatory Mechanism | Effector Molecule(s) | Target Enzyme | Effect |

| Feedback Inhibition | Isopentenyl diphosphate (B83284) (IPP), Dimethylallyl diphosphate (DMAPP) | 1-deoxy-D-xylulose 5-phosphate synthase (DXS) | Inhibition of enzyme activity, reducing carbon entry into the pathway. nih.govrsc.orguab.cat |

| Feed-Forward Activation | This compound 4-phosphate (MEP) | This compound 2,4-cyclodiphosphate synthase (MCS) | Activation and stabilization of the enzyme, promoting forward flux. rsc.org |

Allosteric Modulation of MEP Pathway Enzyme Activity

Allosteric regulation, where a molecule binds to an enzyme at a site other than the active site to alter its activity, is a key feature of MEP pathway control. wikipedia.org

The feedback inhibition of DXS by IPP and DMAPP is mediated by an allosteric mechanism. nih.gov These end-products bind to an allosteric site on the DXS enzyme, which is a dimer in its active form. nih.gov This binding induces a conformational change that leads to the monomerization of the enzyme, rendering it inactive. uab.catnih.gov This provides a rapid and reversible way to reduce DXS activity in response to an overabundance of IPP and DMAPP. nih.gov If high levels of the end-products persist, the inactive monomers can aggregate, leading to their eventual degradation, representing a slower, irreversible response. uab.catnih.gov

In addition to DXS, DXR, the second enzyme of the pathway, is also subject to feedback inhibition by IPP and DMAPP. uab.cat The mechanism for DXR inhibition involves competition of the effector molecules with the cofactor NADPH for binding to the active site. uab.cat Furthermore, DMAPP can also allosterically inhibit DXR by promoting the monomerization of the active dimer. uab.cat

| Enzyme | Allosteric Modulator(s) | Mechanism of Action | Regulatory Outcome |

| 1-deoxy-D-xylulose 5-phosphate synthase (DXS) | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) | Binding to an allosteric site induces monomerization of the active dimer. uab.catnih.gov | Rapid and reversible inhibition of enzyme activity. nih.gov |

| 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) | Competition with NADPH at the active site and allosteric induction of monomerization by DMAPP. uab.cat | Inhibition of enzyme activity. uab.cat |

Metabolic Shunts and Diversion of this compound Intermediates (e.g., to Hemiterpene Glycosides)

Under certain conditions, intermediates of the MEP pathway can be diverted into alternative metabolic shunts, leading to the production of specialized metabolites. A prominent example is the diversion of this compound 2,4-cyclodiphosphate (MEcDP).

In Arabidopsis thaliana, the hds-3 mutant, which is deficient in 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate synthase (HDS), accumulates high levels of its substrate, MEcDP. nih.gov This accumulation leads to the dephosphorylation of MEcDP to form the free tetraol this compound (ME), which is then glucosylated to form hemiterpene glycosides. nih.gov This metabolic diversion also occurs in wild-type plants, particularly under stress conditions, and is linked to the activation of plant defense responses. nih.gov The accumulation of MEcDP can act as a signal that activates salicylic (B10762653) acid-induced defense responses. nih.govutoronto.ca This metabolic shunt represents a mechanism for balancing plant responses to biotic stress, such as aphid infestation. nih.gov

| Intermediate | Shunt Pathway | Product(s) | Physiological Role |

| This compound 2,4-cyclodiphosphate (MEcDP) | Dephosphorylation and Glucosylation | This compound (ME), Hemiterpene glycosides | Activation of salicylic acid-mediated defense responses against biotic stress. nih.govutoronto.ca |

Coordination of the MEP Pathway with Other Primary and Secondary Metabolic Pathways

The MEP pathway is intricately connected with other metabolic pathways to ensure a coordinated supply of precursors for various essential biomolecules.

In plants, the MEP pathway, located in the plastids, operates in parallel with the cytosolic mevalonate (B85504) (MVA) pathway for isoprenoid biosynthesis. frontiersin.org While there is some exchange of intermediates between the two pathways, they are largely responsible for synthesizing different classes of isoprenoids. frontiersin.org The MEP pathway is the primary source of precursors for carotenoids, chlorophylls, and tocopherols (B72186). nih.govfrontiersin.org The expression of genes in the MEP, chlorophyll (B73375), carotenoid, and tocopherol biosynthetic pathways is coordinately upregulated in response to light, demonstrating tight transcriptional control to meet the demands of photosynthesis. nih.gov

The MEP pathway is also linked to primary metabolism through its substrates, pyruvate (B1213749) and glyceraldehyde 3-phosphate, which are derived from glycolysis and the Calvin-Benson cycle, respectively. frontiersin.org Thus, the flux through the MEP pathway is dependent on photosynthetic activity. frontiersin.org Furthermore, there is evidence of coordination with the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids. frontiersin.org Under certain conditions, such as exposure to fungal volatiles, there is a coordinated modulation of enzymes in both the MEP and shikimate pathways. frontiersin.org

| Interacting Pathway | Nature of Interaction | Shared Precursors/Products or Co-regulation | Biological Significance |

| Mevalonate (MVA) Pathway | Parallel biosynthesis of isoprenoids in different cellular compartments. | Limited exchange of IPP and DMAPP. frontiersin.org | Synthesis of distinct classes of isoprenoids for diverse cellular functions. frontiersin.org |

| Photosynthesis (Calvin-Benson Cycle) and Glycolysis | Provision of precursors. | Glyceraldehyde 3-phosphate and Pyruvate. frontiersin.org | Links isoprenoid biosynthesis to the primary carbon metabolism of the cell. frontiersin.org |

| Chlorophyll, Carotenoid, and Tocopherol Biosynthesis | Provision of isoprenoid precursors. | Isopentenyl diphosphate (IPP) and Dimethylallyl diphosphate (DMAPP). nih.gov | Coordinated synthesis of photosynthetic pigments and antioxidants. nih.gov |

| Shikimate Pathway | Co-regulation of enzyme levels. | Coordinated response to environmental stimuli like fungal volatiles. frontiersin.org | Integrated response of primary and secondary metabolism to external cues. frontiersin.org |

Biological Roles and Physiological Significance of 2 C Methyl D Erythritol and Its Pathway

Contribution to Isoprenoid Precursor Supply

The IPP and DMAPP generated via the 2-C-methyl-D-erythritol 4-phosphate pathway are crucial for the synthesis of a multitude of isoprenoids that perform essential functions in plant growth, development, and interaction with the environment frontiersin.org. The pathway's contribution extends to various classes of terpenes and other critical biomolecules.

The MEP pathway is the primary source of precursors for the biosynthesis of monoterpenes (C10) and diterpenes (C20) in plants researchgate.netnih.govmdpi.com. The synthesis of these compounds begins with the condensation of IPP and DMAPP. Geranyl diphosphate (B83284) (GDP), the precursor for monoterpenes, is formed from one molecule of IPP and one of DMAPP nih.gov. Further condensation of GDP with another molecule of IPP results in the formation of geranylgeranyl diphosphate (GGDP), the C20 precursor for diterpenes researchgate.netnih.gov. Monoterpenes are significant components of essential oils and play roles in plant defense and pollinator attraction nih.gov. Diterpenes are a diverse group that includes compounds with roles in plant defense and development mdpi.com. Research on spearmint has shown that the MEP pathway in plastids is responsible for the production of precursors for monoterpenes nih.gov. Similarly, studies in snapdragon flowers have demonstrated that the MEP pathway provides the IPP precursors for both plastidial monoterpene and cytosolic sesquiterpene biosynthesis pnas.org.

Carotenoids, which are C40 tetraterpenes, are synthesized from precursors supplied by the MEP pathway nih.govmdpi.com. The biosynthesis of carotenoids commences with the head-to-head condensation of two molecules of GGDP to form phytoene (B131915), the first committed step in this pathway researchgate.netresearchgate.net. GGDP itself is synthesized from IPP and DMAPP, which are products of the MEP pathway frontiersin.org. Carotenoids are essential pigments in photosynthesis, where they are involved in light-harvesting and photoprotection frontiersin.org. They also contribute to the coloration of flowers and fruits, playing a role in attracting pollinators and seed dispersers. Overexpression of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), a key enzyme in the MEP pathway, in tobacco has been shown to increase the levels of β-carotene, antheraxanthin, and lutein (B1675518) frontiersin.org.

The MEP pathway is indispensable for the biosynthesis of chlorophylls (B1240455), the primary pigments in photosynthesis nih.gov. Chlorophylls are composed of a porphyrin ring and a long isoprenoid side chain called a phytyl tail. The MEP pathway supplies the GGDP that is subsequently reduced to phytyl diphosphate (PDP) researchgate.netresearchgate.net. This phytyl group is then esterified to chlorophyllide to form chlorophyll (B73375) nih.gov. The maintenance of a functional MEP pathway is critical for plant viability, as a reduction in GGDP availability leads to an imbalance in chlorophyll precursors, which can cause photooxidative stress nih.gov. Overexpression of DXR in Arabidopsis has been linked to an accumulation of chlorophylls frontiersin.org.

Tocopherols (B72186), collectively known as Vitamin E, are lipid-soluble antioxidants synthesized in plants. The biosynthesis of these compounds relies on precursors from the MEP pathway nih.gov. The phytyl tail of tocopherols is derived from phytyl diphosphate, which is synthesized from GGDP produced by the MEP pathway nih.govoup.com. Tocopherols play a crucial role in protecting membranes from oxidative damage and are essential for plant stress tolerance. Studies in rice have shown a coordinated upregulation of genes in the MEP pathway and the tocopherol biosynthetic pathway during de-etiolation, which correlates with an increase in tocopherol content nih.gov.

Plastoquinone and phylloquinone (Vitamin K1) are essential components of the photosynthetic electron transport chain. The biosynthesis of their isoprenoid side chains is dependent on the MEP pathway researchgate.net. The phytyl tail of phylloquinone is derived from phytyl diphosphate, a product originating from the GGDP supplied by the MEP pathway researchgate.netresearchgate.net. Plastoquinone's side chain is a solanesyl diphosphate, which is also synthesized from MEP pathway-derived precursors researchgate.net. Phylloquinone acts as an electron carrier in photosystem I researchgate.netnih.gov.

The MEP pathway provides precursors for the synthesis of several important phytohormones, including abscisic acid (ABA) and gibberellins (B7789140) (GAs) frontiersin.org. Gibberellins are diterpenoid hormones that regulate various aspects of plant growth and development, such as seed germination, stem elongation, and flowering mdpi.com. Their carbon skeleton is derived from GGDP, a product of the MEP pathway researchgate.net. Abscisic acid, a sesquiterpenoid-like hormone involved in stress responses and seed dormancy, is also synthesized from precursors originating from the MEP pathway nih.gov. For instance, gibberellic acid (GA3) treatment in sweet cherry has been shown to modulate the transcript abundance of ABA pathway orthologs, indicating an interaction between these hormone pathways that trace their origins back to the MEP pathway mdpi.com.

Other Essential Isoprenoids (e.g., Sterols, Dolichols, Triterpenes, Ubiquinones)

While the MEP pathway, located in the plastids, is primarily responsible for the synthesis of monoterpenes, diterpenes, and tetraterpenes (like carotenoids), and the cytosolic MVA pathway typically produces sesquiterpenes, sterols, and triterpenes, there is significant metabolic crosstalk between them. This interaction allows for the exchange of common five-carbon (C5) intermediates, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), leading to the formation of isoprenoids of mixed biosynthetic origin.

Sterols: These triterpenoid-derived lipids are fundamental components of cellular membranes. Although primarily synthesized via the MVA pathway in the cytoplasm, studies have shown that the MEP pathway can contribute significantly to their formation. In young cotton seedlings, for instance, the MEP pathway was found to provide up to 20% of the C5 precursors for sterol biosynthesis frontiersin.org. This contribution underscores the metabolic flexibility and interplay between the two isoprenoid synthesis pathways within a plant cell.

Dolichols: These long-chain polyisoprenoid alcohols are essential for the synthesis of glycoproteins through N-glycosylation. Research on various plant species has revealed a dual biosynthetic origin for dolichols, with substantial contributions from both the MVA and MEP pathways pnas.orgoup.comnih.gov. In the hairy roots of Coluria geoides, it was determined that approximately 40-50% of the isoprene (B109036) units in a dolichol molecule, specifically 6-8 units, are derived from the MEP pathway pnas.orgresearchgate.net. The initial stages of the dolichol chain are synthesized in the plastids with input from both pathways, while the final elongation steps occur in the cytoplasm, relying solely on MVA-derived precursors pnas.org.

Triterpenes: As a broad class of C30 isoprenoids, triterpenes are predominantly synthesized through the MVA pathway in the cytoplasm researchgate.netnih.gov. However, metabolic engineering has demonstrated the potential to redirect carbon flux from the plastidial MEP pathway for the synthesis of triterpenes. By expressing specific enzymes in the chloroplasts, it is possible to utilize the abundant pool of MEP-derived precursors to produce novel triterpenes oup.com.

Ubiquinones (B1209410): Also known as Coenzyme Q, ubiquinones are lipid-soluble antioxidants and essential components of the electron transport chain in mitochondria. The biosynthesis of ubiquinone involves a polyprenyl tail attached to a quinone head. While the solanesyl side chains of ubiquinone in some studies have been shown to be synthesized from IPP derived from the MVA pathway, the MEP pathway has been found to contribute significantly to the synthesis of other all-trans polyprenyls like solanesol (B192409) pnas.org. This suggests a variable contribution of the MEP pathway to the prenyl side chains of different quinones.

Table 1: Contribution of the MEP Pathway to the Biosynthesis of Essential Isoprenoids

| Isoprenoid Class | Primary Biosynthetic Pathway | Contribution from MEP Pathway | Key Findings |

|---|---|---|---|

| Sterols | MVA Pathway | Up to 20% | The MEP pathway provides a significant portion of precursors for sterol synthesis, demonstrating pathway crosstalk frontiersin.org. |

| Dolichols | MVA Pathway | 40-50% of isoprene units | The initial isoprene units are co-synthesized by both MEP and MVA pathways in plastids pnas.orgresearchgate.net. |

| Triterpenes | MVA Pathway | Indirect/Engineered | Primarily MVA-derived, but metabolic engineering can channel MEP precursors into triterpene synthesis oup.com. |

| Ubiquinones | MVA Pathway | Variable | The MEP pathway contributes to the synthesis of some polyprenyl side chains, though the primary route for ubiquinone is often the MVA pathway pnas.org. |

Role in Pathogen Virulence and Survival

The MEP pathway is a linchpin for the survival and virulence of numerous pathogenic organisms. Its absence in humans makes it an exceptionally attractive target for the development of novel antimicrobial agents with high selectivity and potentially low toxicity.

The MEP pathway is indispensable for the viability of a wide range of bacterial pathogens, including virtually all Gram-negative bacteria and many Gram-positive species. Isoprenoids synthesized through this pathway are vital for numerous cellular functions, including cell wall biosynthesis, electron transport (menaquinone and ubiquinone), and protein modification.

The essential nature of this pathway has been confirmed in numerous clinically significant bacteria. Pathogens listed by the CDC and NIAID as critical biological agents, such as those causing anthrax (Bacillus anthracis), tuberculosis (Mycobacterium tuberculosis), and plague (Yersinia pestis), all rely on the MEP pathway for isoprenoid biosynthesis pnas.orgresearchgate.net. Consequently, the enzymes of the MEP pathway are considered prime targets for the development of a new generation of broad-spectrum antibiotics. The inhibition of this pathway disrupts the production of essential molecules, leading to bacterial death. This makes the MEP pathway a critical vulnerability in many of the world's most dangerous bacterial pathogens nih.govresearchgate.net.

Apicomplexan parasites, which include the causative agents of malaria (Plasmodium spp.) and toxoplasmosis (Toxoplasma gondii), possess a unique, non-photosynthetic plastid-like organelle called the apicoplast. This organelle houses the MEP pathway, which is the sole source of isoprenoid precursors for these parasites as they lack the MVA pathway oup.comnih.govnih.govresearchgate.net.

Genetic and chemical studies have unequivocally demonstrated that the MEP pathway is essential for the survival of these parasites during the stages of infection that are pathogenic to humans oup.comnih.gov. For instance, in Plasmodium falciparum, the parasite responsible for the most severe form of malaria, disruption of the MEP pathway enzymes is lethal oup.com. The pathway's products are crucial for processes such as protein prenylation, which is vital for protein trafficking and function, and the synthesis of ubiquinone for mitochondrial respiration nih.gov.

The antibiotic fosmidomycin (B1218577), a specific inhibitor of the second enzyme in the MEP pathway, DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase), has shown clinical efficacy against malaria, providing strong validation for the MEP pathway as an antimalarial drug target oup.comnih.govoup.com. The essentiality of this pathway in such a wide range of deadly parasites highlights its importance as a target for antiparasitic drug discovery nih.govuni-freiburg.de.

Table 2: The MEP Pathway as a Target in Pathogens

| Pathogen Group | Presence of MEP Pathway | Essentiality | Therapeutic Implication |

|---|---|---|---|

| Bacterial Pathogens | Yes (most Gram-negative, many Gram-positive) | Essential for viability and virulence pnas.orgresearchgate.net. | A prime target for novel broad-spectrum antibiotics nih.gov. |

| Apicomplexan Parasites | Yes (in the apicoplast) | Essential for survival; sole source of isoprenoids oup.comnih.govresearchgate.net. | A validated target for antimalarial and other antiparasitic drugs nih.govoup.com. |

Role in Plant Stress Responses and Signaling

In plants, the MEP pathway not only provides the building blocks for a vast array of isoprenoids but also plays a direct role in sensing and responding to environmental stress. Intermediates of the pathway can act as signaling molecules, communicating the metabolic state of the chloroplast to the rest of the cell to coordinate an appropriate response.

Chloroplast retrograde signaling is a communication process where signals originating from the chloroplast modulate the expression of nuclear genes. This allows the plant to coordinate cellular activities with the metabolic and developmental state of its plastids. One of the key molecules identified in this signaling cascade is this compound 2,4-cyclodiphosphate (MEcPP), an intermediate of the MEP pathway frontiersin.orgnih.govresearchgate.netresearchgate.net.

Under various stress conditions, such as high light, wounding, or pathogen attack, the flow through the MEP pathway can be perturbed, leading to the accumulation of MEcPP frontiersin.orgoup.com. This accumulation of MEcPP acts as a specific stress signal that is relayed from the chloroplast to the nucleus nih.govresearchgate.netmdpi.com. In the nucleus, MEcPP elicits changes in gene expression, activating a suite of stress-responsive genes nih.govresearchgate.netresearchgate.net. This response can include the induction of defense-related hormones and proteins, helping the plant to acclimate and defend itself against the stressor. For example, elevated MEcPP levels can trigger the unfolded protein response (UPR) in the endoplasmic reticulum, demonstrating a complex inter-organellar communication network initiated by a plastidial signal pnas.orgoup.com. Thus, the MEP pathway functions as a sensor and coordinator of plant stress responses through the specific action of its intermediate, MEcPP nih.govresearchgate.net.

The MEP pathway and its isoprenoid products are integral to how plants cope with abiotic stresses, particularly high temperatures. One of the key products of the MEP pathway is isoprene, a volatile compound emitted by many plant species, especially in response to heat. The production of isoprene has been directly linked to thermotolerance oup.comnih.govnih.gov.

Studies have shown that plants engineered to emit isoprene exhibit enhanced tolerance to heat stress oup.comnih.gov. Isoprene is thought to protect photosynthetic membranes from heat-induced damage, thereby maintaining photosynthetic capacity at elevated temperatures nih.gov. The synthesis of isoprene is highly sensitive to temperature, with emissions increasing as leaf temperature rises, which is directly correlated with the activity of isoprene synthase, an enzyme that uses a product of the MEP pathway oup.com.

Furthermore, heat stress can lead to the accumulation of certain MEP pathway intermediates, indicating that high temperatures can modulate the flux through this pathway researchgate.net. This modulation not only affects the production of protective compounds like isoprene but also influences the signaling cascades that help the plant acclimate to heat stress. The regulation of the MEP pathway is therefore a critical component of a plant's molecular toolkit for surviving high-temperature environments.

Table 3: Mentioned Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound 4-phosphate | MEP |

| This compound 2,4-cyclodiphosphate | MEcPP |

| Isopentenyl diphosphate | IPP |

| Dimethylallyl diphosphate | DMAPP |

| Mevalonate (B85504) | MVA |

| 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR |

| 1-hydroxy-2-methyl-2-(E)-butenyl-4-diphosphate synthase | HDS |

| Geranyl pyrophosphate | GPP |

| Farnesyl pyrophosphate | FPP |

| Geranylgeranyl pyrophosphate | GGPP |

Mediation of Biotic Stress Responses (e.g., Enhanced Insect Resistance)

The this compound 4-phosphate (MEP) pathway plays a crucial role in plant defense against herbivores by producing a variety of secondary metabolites that can act as toxins or repellents. wikipedia.orgicrisat.org Furthermore, specific intermediates of the pathway have been identified as key signaling molecules in mediating biotic stress responses, notably in enhancing resistance to insects. nih.govnih.gov

Research has highlighted the role of this compound-2,4-cyclodiphosphate (MEcPP), the penultimate metabolite of the MEP pathway, as a distinct signaling molecule in plant defense. nih.govnih.gov Studies on Arabidopsis thaliana have shown that an accumulation of MEcPP can significantly enhance the plant's resistance to phloem-sucking insects like the cabbage aphid (Brevicoryne brassicae). nih.govnih.gov This enhanced resistance is achieved through a unique modulation of phytohormonal defense pathways. MEcPP has been shown to bolster the salicylic (B10762653) acid (SA) signaling pathway, which is crucial for defense against biotrophic pathogens and some insects, without negatively impacting the jasmonic acid (JA) pathway, which is typically associated with defense against chewing herbivores. nih.govnih.gov This allows the plant to mount a robust defense against aphids without compromising its resistance to other types of herbivores, such as the large cabbage white caterpillar (Pieris brassicae). nih.gov

The signaling function of MEcPP extends to the induction of genes responsible for the biosynthesis of various primary and secondary metabolites that contribute to aphid resistance. nih.govnih.gov This includes the production of indole (B1671886) glucosinolates, which are known defense compounds in Brassicaceae. nih.gov The ability of MEcPP to regulate multiple molecular mechanisms makes it a significant factor in plant-insect interactions and a potential target for engineering enhanced insect resistance in crops. nih.govnih.gov Herbivory can also trigger signals, such as β-cyclocitral, that down-regulate the MEP pathway, suggesting a complex regulatory network that balances growth and defense. nih.govsciencedaily.com This trade-off allows plants to divert resources from primary metabolism towards the production of defense compounds when under attack. nih.govnih.gov

| Metabolite/Pathway | Role in Biotic Stress Response | Affected Insect(s) | Mechanism of Action |

|---|---|---|---|

| This compound-2,4-cyclodiphosphate (MEcPP) | Signaling molecule for defense | Cabbage aphid (Brevicoryne brassicae) | Enhances the salicylic acid (SA) pathway without attenuating the jasmonic acid (JA) pathway. nih.govnih.gov |

| MEP Pathway | Production of defensive secondary metabolites | General herbivores | Synthesizes compounds like terpenoids that can be toxic or repellent to insects. icrisat.orgnih.gov |

| β-cyclocitral (herbivore-induced signal) | Down-regulation of MEP pathway | Chewing herbivores | Inhibits the first enzyme of the MEP pathway, diverting resources to defense. nih.govsciencedaily.com |

Cellular and Subcellular Compartmentation of the MEP Pathway

Plastidial Localization in Plant and Algal Cells

In plant and algal cells, the this compound 4-phosphate (MEP) pathway is exclusively localized within plastids. nih.govresearchgate.net This subcellular compartmentation is a defining feature of isoprenoid biosynthesis in photosynthetic eukaryotes. frontiersin.orgnih.gov The enzymes of the MEP pathway are encoded by nuclear genes, synthesized on cytosolic ribosomes, and subsequently imported into the plastids. nih.gov This process ensures that the synthesis of essential plastidial isoprenoids, such as carotenoids, the side chains of chlorophylls, gibberellins, and abscisic acid, occurs in the correct location. nih.govresearchgate.netresearchgate.net

The localization of the MEP pathway to plastids has been confirmed through various experimental approaches, including fluorescent protein imaging in cell cultures of plants like Catharanthus roseus. mdpi.com These studies have shown that MEP pathway enzymes are targeted to the plastids. mdpi.com The plastidial localization physically separates the MEP pathway from the cytosolic mevalonate (MVA) pathway, which is responsible for producing a different set of isoprenoids, such as sterols and sesquiterpenes. nih.gov While there can be some exchange of intermediates between the two compartments, they largely function independently to supply precursors for their respective downstream products. researchgate.net The confinement of the MEP pathway to plastids is critical for chloroplast development and function, as mutants with defects in this pathway often exhibit albino or pale green phenotypes due to impaired pigment synthesis. researchgate.net

| Organism Type | Pathway | Subcellular Location | Key Products |

|---|---|---|---|

| Plants | MEP Pathway | Plastids (Chloroplasts) | Carotenoids, Chlorophyll side chains, Monoterpenes, Gibberellins, Abscisic acid nih.govresearchgate.netresearchgate.net |

| Algae | MEP Pathway | Plastids | Isoprenoid precursors for various metabolic functions researchgate.netfrontiersin.org |

| Plants | MVA Pathway | Cytosol | Sterols, Sesquiterpenes, Dolichols nih.govnih.gov |

Apicoplast Localization in Parasitic Organisms

In many parasitic protozoa of the phylum Apicomplexa, including the causative agent of malaria, Plasmodium falciparum, the MEP pathway is situated within a unique, non-photosynthetic plastid-like organelle known as the apicoplast. nih.govfrontiersin.orgnih.gov The apicoplast is a relic of a secondary endosymbiotic event and is enclosed by four membranes. nih.govpnas.org It houses several essential metabolic pathways, with the MEP pathway being one of the most critical for parasite survival. nih.govpnas.org

The localization of the MEP pathway within the apicoplast is indispensable for these parasites because they lack the alternative MVA pathway for isoprenoid biosynthesis. nih.govfrontiersin.org Consequently, the MEP pathway is the sole source of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal building blocks for all isoprenoids. elifesciences.orgbiorxiv.org These isoprenoids are vital for various cellular processes in the parasite, including protein prenylation, dolichol synthesis for glycosylation, and the biosynthesis of ubiquinone in the mitochondrion. elifesciences.orgplos.org

All the enzymes of the MEP pathway are encoded by the parasite's nuclear genome and are targeted to the apicoplast post-translationally. frontiersin.orgresearchgate.net The essentiality of the apicoplast-localized MEP pathway has been demonstrated by the fact that its inhibition leads to the death of the parasite. nih.govelifesciences.org This makes the MEP pathway a prime target for the development of antimalarial drugs, as the pathway is absent in their human hosts. frontiersin.orgpnas.org The apicoplast provides the necessary metabolic environment, including the import of substrates like pyruvate (B1213749) and the presence of redox systems, for the MEP pathway to function effectively. nih.govresearchgate.net

| Organism | Organelle | Pathway | Significance |

|---|---|---|---|

| Plasmodium falciparum | Apicoplast | MEP Pathway | Essential for isoprenoid synthesis and parasite survival; sole pathway for IPP and DMAPP production. nih.govfrontiersin.orgnih.gov |

| Toxoplasma gondii | Apicoplast | MEP Pathway | Critical for parasite proliferation and a potential drug target. pnas.orgresearchgate.net |

| Apicomplexan Parasites | Apicoplast | MEP Pathway | A key metabolic hub distinct from the host, making it an attractive target for therapeutic intervention. nih.govpnas.org |

Research Methodologies and Techniques Applied to 2 C Methyl D Erythritol Research

Genetic Manipulation and Mutagenesis Studies (e.g., Gene Knockouts, Overexpression)

Genetic manipulation has been a cornerstone in dissecting the MEP pathway and understanding its regulation. Overexpression of genes encoding key enzymes is a common strategy to increase the metabolic flux towards isoprenoid production. For instance, studies in Escherichia coli have shown that co-overexpression of genes such as dxs (encoding 1-deoxy-D-xylulose-5-phosphate synthase), idi (isopentenyl diphosphate (B83284) isomerase), and ispA (farnesyl diphosphate synthase) can significantly boost the production of squalene (B77637), a downstream isoprenoid. academicjournals.orgacademicjournals.org This approach helps identify rate-limiting steps and demonstrates that a balanced enhancement of the MEP pathway is crucial for maximizing product yield. academicjournals.org

In plants, similar strategies have been employed. Overexpression of PtDXR, the gene for 1-deoxy-D-xylulose-5-phosphate reductoisomerase, in poplar has been shown to affect the transcript levels of other MEP-related genes and the content of MEP-derived isoprenoids like gibberellins (B7789140) and carotenoids. biorxiv.org Conversely, overexpressing HMGR, a key enzyme in the parallel mevalonate (B85504) (MVA) pathway, can also influence the expression of MEP pathway genes, highlighting the intricate cross-talk between the two isoprenoid biosynthesis routes in plants. biorxiv.org

Gene knockout studies are equally valuable for determining gene function. In Bacillus subtilis, knocking out the gene for isopentenyl pyrophosphate isomerase (IPPI) and supplementing the medium with a stable isotope-labeled analog of dimethylallyl pyrophosphate (DMAPP) allowed researchers to track the specific incorporation of DMAPP into downstream metabolites, revealing metabolic compartmentalization during processes like sporulation. acs.org These genetic techniques are powerful tools for probing pathway flux, regulation, and the physiological roles of MEP-derived compounds.

| Technique | Organism | Genes Manipulated | Objective | Key Finding |

| Overexpression | Escherichia coli | dxs, idi, ispA | Increase squalene production | Co-overexpression increased squalene yield 71-fold, identifying these as key enzymes. academicjournals.orgacademicjournals.org |

| Overexpression | Poplar (Populus sp.) | PtDXR | Study pathway regulation | Altered transcript levels of other MEP genes and affected isoprenoid content. biorxiv.org |

| Overexpression | Zymomonas mobilis | DXS, IspG, IspH | Identify metabolic bottlenecks | Revealed DXS as the primary bottleneck and IspG/IspH as secondary constraints. nih.govasm.org |

| Gene Knockout | Bacillus subtilis | ippi (Isopentenyl pyrophosphate isomerase) | Track DMAPP incorporation | Demonstrated metabolic independence of isoprenoid metabolism in different cellular compartments during sporulation. acs.org |

Enzyme Assays and Kinetic Characterization of MEP Pathway Enzymes

Understanding the function of the MEP pathway requires detailed characterization of its constituent enzymes. Enzyme assays are used to measure the catalytic activity and determine the kinetic parameters (e.g., Kₘ, kcat) of each enzyme, providing insights into their efficiency and substrate specificity.

A pivotal enzyme is 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), also known as IspC, which catalyzes the conversion of 1-deoxy-D-xylulose-5-phosphate (DXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP). proteopedia.orgwikipedia.org This NADPH-dependent reaction is the first committed step in the pathway. nih.govnih.gov Assays for DXR typically monitor the consumption of NADPH spectrophotometrically. These studies have shown that DXR requires divalent metal cations like Mg²⁺ or Mn²⁺ for activity. proteopedia.orgwikipedia.org

Kinetic analyses have been crucial in identifying potential drug targets. For example, the antibiotic fosmidomycin (B1218577) is a potent inhibitor of DXR, acting as a structural analog of the substrate. proteopedia.orgnih.gov Further down the pathway, enzymes like 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase (IspE) and this compound 2,4-cyclodiphosphate synthase (IspF) have also been characterized. nih.govnih.gov Kinetic studies of IspF from M. tuberculosis and E. coli have identified inhibitors with IC₅₀ values in the low micromolar range. mdpi.com Such kinetic data is essential for developing kinetic models of the entire pathway to predict metabolic flux and identify regulatory control points. uq.edu.au

Structural Determination Techniques (e.g., X-ray Crystallography)

Determining the three-dimensional structures of MEP pathway enzymes provides atomic-level insights into their catalytic mechanisms and interactions with substrates and inhibitors. X-ray crystallography has been the primary technique for this purpose. mdpi.com

The structures of numerous MEP pathway enzymes have been solved, including DXR from various pathogenic organisms like E. coli and Mycobacterium tuberculosis. nih.gov These structures reveal a detailed picture of the active site, showing how the substrate DXP and the cofactor NADPH bind. proteopedia.orgnih.gov Crystallographic studies of DXR in complex with the inhibitor fosmidomycin have elucidated the precise mechanism of inhibition, guiding the design of more potent and selective analogs. nih.gov

Structural studies have also revealed unexpected features, such as a novel binding pocket in DXR that opens upon the movement of a tryptophan residue, which can be exploited for the design of more lipophilic inhibitors with improved pharmacokinetic properties. nih.gov The structures of other enzymes, such as 2C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF/MECP synthase), have also been determined, providing a structural basis for understanding their unique cyclization reaction and for developing specific inhibitors. nih.gov This structural information is invaluable for structure-based drug design efforts targeting the MEP pathway. google.com

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry)

Spectroscopic techniques are indispensable for identifying and quantifying the intermediates of the MEP pathway, including this compound and its phosphorylated derivatives.

Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for metabolic profiling. nih.gov It allows for the sensitive and specific measurement of the intracellular concentrations of MEP pathway intermediates. nih.govasm.org This technique has been used to identify metabolic bottlenecks in organisms like Zymomonas mobilis by quantifying the buildup of intermediates like DXP and this compound 2,4-cyclodiphosphate (MEcDP) following genetic manipulation. nih.govasm.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique. ³¹P-NMR has been used to non-invasively measure the accumulation of phosphorylated intermediates like MEcDP in plant leaves, providing a way to determine the metabolic flux through the pathway in vivo. nih.govresearchgate.net ¹H- and ¹³C-NMR are used to confirm the structure of synthesized standards and isolated natural products, including this compound itself. nih.govtandfonline.com 2D NMR techniques like HSQC provide detailed information on the connectivity of atoms within these molecules. ymdb.ca

| Technique | Application in MEP Pathway Research | Information Obtained | Example |

| Mass Spectrometry (MS) | Metabolite quantification | Intracellular concentrations of intermediates (DXP, MEP, MEcDP, etc.) | LC-MS analysis in Z. mobilis to identify bottlenecks. nih.govasm.org |

| Nuclear Magnetic Resonance (NMR) | Flux analysis and structural elucidation | In vivo metabolic flux, structure of intermediates | ³¹P-NMR to measure MEcDP accumulation in spinach leaves for flux determination. nih.gov |

Isotopic Labeling Studies and Carbon Flow Analysis

Isotopic labeling is a fundamental technique for tracing the flow of atoms through metabolic pathways. In the context of the MEP pathway, studies using stable isotopes like ¹³C have been pivotal in confirming the pathway's precursors and understanding its dynamics.

By feeding organisms with ¹³C-labeled glucose, researchers can track the incorporation of the label into the intermediates and final products of the MEP pathway. researchgate.net The specific labeling pattern that emerges in isoprenoids like isoprene (B109036) can distinguish them as being synthesized via the MEP pathway versus the MVA pathway. researchgate.net This method has been used extensively in plants to measure the carbon flux through the MEP pathway under different environmental conditions, such as varying light, temperature, and CO₂ levels. nih.govnih.gov

Metabolic Profiling and Flux Analysis

Metabolic profiling aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. When applied to the MEP pathway, it provides a snapshot of the pathway's status under specific conditions. As mentioned previously, LC-MS is a primary tool for this, allowing for the quantification of intermediates like DXP, MEP, CDP-ME, and MEcDP. nih.govasm.org

Metabolic flux analysis integrates this quantitative metabolite data with isotopic labeling information and a stoichiometric model of the pathway to calculate the rates (fluxes) of all the enzymatic reactions. nih.gov This systems biology approach provides a comprehensive understanding of how the pathway operates and is regulated. uq.edu.au

For example, metabolic flux analysis in poplar leaves revealed that under standard conditions, a large portion of the carbon flowing through the MEP pathway is directed towards isoprene synthesis. nih.govresearchgate.net In engineered Zymomonas mobilis, quantitative metabolomics revealed that overexpressing the first enzyme, DXS, led to a significant accumulation of the intermediate MEcDP, identifying the downstream enzymes IspG and IspH as the next major bottlenecks in the pathway. nih.govasm.orgasm.org These analyses are crucial for rational metabolic engineering efforts aimed at optimizing the production of valuable isoprenoids. uq.edu.aunih.gov

In vivo Bioassays for Pathway Activity and Inhibitor Screening

Developing new antibiotics and herbicides that target the MEP pathway requires efficient methods for screening large libraries of chemical compounds for inhibitory activity. In vivo bioassays, which test for effects in whole cells or organisms, are particularly valuable because they simultaneously screen for compound potency and cell permeability.

One innovative bioassay developed for plants measures the carbon flow through the carotenoid pathway, a downstream branch of the MEP pathway. plos.org By using a known inhibitor to cause the accumulation of the colorless carotenoid precursor phytoene (B131915), the activity of the MEP pathway can be monitored. Potential inhibitors of the MEP pathway will reduce the amount of phytoene that accumulates. plos.org

Another powerful screening platform uses engineered strains of Salmonella enterica. asm.org These bacteria have their native MEP pathway and a heterologous MVA pathway under the control of separate inducible promoters. Compounds can be rapidly screened for their ability to inhibit growth when the cells are reliant on the MEP pathway, but not when they are using the MVA pathway. This provides a direct and selective screen for MEP pathway inhibitors that are cell-permeant and have antibacterial activity. asm.org Similarly, a visualization system in tobacco BY-2 cells uses a fluorescently tagged protein that requires isoprenylation (a modification using MEP-pathway-derived precursors) for membrane localization. nih.gov Inhibitors of the MEP pathway cause the fluorescent protein to mislocalize to the nucleus, providing a visual readout of pathway inhibition. nih.gov

Drug Discovery and Development Targeting the this compound 4-Phosphate Pathway

The unique presence of the MEP pathway in various pathogens and plants presents a significant opportunity for creating selective inhibitors that are effective against the target organism while having minimal mechanism-based toxicity in humans. nih.govusf.edu

The essentiality of the MEP pathway for the survival of numerous human pathogens has spurred intensive research into inhibitors of its enzymes as potential anti-infective drugs.

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health issue, and the emergence of drug-resistant strains necessitates the discovery of drugs with novel mechanisms of action. rug.nl The MEP pathway is the sole source of isoprenoid precursors in Mtb, making it an attractive target for new anti-TB agents. rug.nlbiorxiv.orgnih.gov The enzymes of this pathway are considered promising targets because they are vital for Mtb's viability and are absent in the human host. biorxiv.orgnih.govmdpi.com

One of the most studied inhibitors is fosmidomycin , which targets 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), also known as IspC, the second enzyme in the pathway. rug.nlbiorxiv.org While fosmidomycin effectively inhibits the recombinant Mtb DXR enzyme, M. tuberculosis as a whole organism displays intrinsic resistance. nih.gov This resistance is primarily due to the drug's poor penetration of the complex mycobacterial cell wall. nih.govresearchgate.net To overcome this, researchers are developing lipophilic prodrugs of fosmidomycin and its analogs to improve cell entry. nih.gov Another strategy involves combining fosmidomycin with cell-penetrating peptides like octaarginine to enhance its uptake. researchgate.net

Beyond DXR, other enzymes in the MEP pathway are being actively investigated as potential drug targets:

IspE (4-diphosphocytidyl-2-C-methyl-D-erythritol kinase) : A high-throughput virtual screening identified a heterotricyclic compound with inhibitory activity against Mtb IspE. This compound showed an IC₅₀ of 6 µg/mL against the enzyme and a minimum inhibitory concentration (MIC) of 12 µg/mL against the Mtb H37Rv strain. nih.govbiorxiv.orgrug.nl

IspF (this compound 2,4-cyclodiphosphate synthase) : This enzyme is considered a particularly "druggable" target due to the lipophilic nature of its active site, which may allow for inhibitors with better penetration of the mycobacterial cell wall. nih.gov

DXS (1-Deoxy-D-xylulose 5-phosphate Synthase) : As the first enzyme in the pathway, DXS is a crucial regulatory point and an attractive target. nih.gov

| Target Enzyme | Inhibitor Class/Compound | Reported Activity | Reference |

|---|---|---|---|

| DXR (IspC) | Fosmidomycin | IC₅₀ = 80 nM against recombinant Mtb DXR | nih.gov |

| IspE | Heterotricyclic Compound | IC₅₀ = 6 µg/mL (enzyme); MIC = 12 µg/mL (whole cell) | nih.govbiorxiv.org |

The malaria parasite Plasmodium falciparum relies exclusively on the MEP pathway located in its apicoplast for isoprenoid synthesis, making this pathway an essential and validated target for antimalarial drugs. rug.nlbiorxiv.orgmdpi.com The absence of this pathway in human hosts offers a therapeutic window for selective toxicity. biorxiv.orgbiorxiv.org

Fosmidomycin , an inhibitor of the DXR enzyme, has been clinically evaluated for malaria treatment. nih.govbiorxiv.org It demonstrates rapid parasite clearance but is limited as a monotherapy due to a short half-life and a high rate of recrudescent infections. biorxiv.orgbiorxiv.org Consequently, its use in combination therapies is being actively explored. biorxiv.orgrsc.org To address its pharmacokinetic limitations, efforts are focused on developing improved DXR inhibitors, such as α,β-unsaturated fosmidomycin analogues and lipophilic prodrugs known as "MEPicides" (e.g., RCB-185), which exhibit potent, nanomolar activity against the parasite. researchgate.netnih.gov

Other enzymes within the P. falciparum MEP pathway are also being pursued as drug targets:

IspE : High-throughput screening has led to the discovery of the first small-molecule inhibitors of P. falciparum IspE, with the most promising compound showing an IC₅₀ of 53 µM against the enzyme and an IC₅₀ of approximately 2.4 µM against whole parasite growth. nih.govnih.gov

IspD (this compound 4-phosphate cytidyltransferase) : A novel class of urea-based compounds has been identified that inhibits IspD with nanomolar potency and demonstrates low-micromolar activity against whole P. falciparum cells. usp.br

DXS : A potent inhibitor, MMV026468, with picomolar activity against blood-stage P. falciparum, has been shown to target isoprenoid biosynthesis, potentially through the inhibition of DXS. biorxiv.org

| Target Enzyme | Inhibitor Class/Compound | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| DXR (IspC) | Fosmidomycin | 34 nM (enzyme); ~810 nM (whole cell) | researchgate.netrsc.org |

| DXR (IspC) | RCB-185 (MEPicide) | 18.3 nM (whole cell) | nih.gov |

| IspE | Optimized HTS Hit (Compound 19) | 53 µM (enzyme); ~2.4 µM (whole cell) | nih.govnih.gov |

| IspD | Urea-based Compound | Low nanomolar range (enzyme) | usp.br |

| DXS (putative) | MMV026468 | Picomolar range (whole cell) | biorxiv.org |

The MEP pathway is essential for isoprenoid biosynthesis in the plastids of plants, leading to the production of vital compounds such as carotenoids, chlorophylls (B1240455), and hormones. nih.gov As this pathway is absent in animals, it represents an ideal target for the development of herbicides with low toxicity to non-plant organisms. nih.govusf.edubiorxiv.org

The commercial herbicide clomazone (B1669216) functions as a proherbicide, meaning it is converted within the plant to its active form, 5-ketoclomazone. nih.govrsc.orgnih.gov This active metabolite inhibits DXS, the first enzyme of the MEP pathway. nih.govnih.gov By blocking DXS, clomazone prevents the synthesis of carotenoids and the phytol (B49457) side-chain of chlorophyll (B73375), resulting in the characteristic bleaching of susceptible plants. nih.gov